

Technical Guide: Dansyl-Methylamine Fluorescence Characterization

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Compound of Interest

Compound Name: *Dansyl-methylamine*

CAS No.: 5282-87-1

Cat. No.: B047444

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Executive Summary

Dansyl-methylamine (N-methyl-5-dimethylaminonaphthalene-1-sulfonamide) is a quintessential solvatochromic fluorophore.[1] Unlike rigid fluorophores (e.g., fluorescein), **dansyl-methylamine** exhibits a profound sensitivity to the polarity of its microenvironment.[1] This property makes it an invaluable probe for mapping hydrophobic pockets in proteins, monitoring micelle formation, and studying solvation dynamics.[1]

This guide provides a rigorous technical analysis of its excitation and emission spectra, detailing the mechanism of its large Stokes shift and providing a validated protocol for its characterization in varying dielectric environments.

Chemical & Physical Fundamentals

Structural Identity[1][2]

- IUPAC Name: 5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide[1]
- Common Name: **Dansyl-methylamine** (DNS-MMA)[1]
- CAS Number: 5282-87-1[1][2]
- Molecular Formula: C₁₃H₁₆N₂O₂S[1][2]

- Molecular Weight: 264.34 g/mol [1][2]

The Fluorophore Mechanism (TICT)

The fluorescence of **dansyl-methylamine** is governed by an Intramolecular Charge Transfer (ICT) state.[1] Upon excitation, electron density shifts from the dimethylamino donor to the sulfonyl acceptor.[1][3]

- Planar State (Locally Excited): In non-polar solvents, the molecule emits from a state close to its ground-state geometry.[1]
- Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the dimethylamino group may twist relative to the naphthalene plane, stabilizing a charge-separated state.[1][4] This lowers the energy of the excited state, causing a red shift (bathochromic shift) in emission and a significant reduction in quantum yield due to increased non-radiative decay rates.

Spectral Characteristics

Excitation and Absorption

The absorption spectrum of **dansyl-methylamine** is relatively insensitive to solvent polarity compared to its emission.[1]

- Absorption Maximum (): 330 nm – 350 nm (typically centered at 340 nm).[1]
- Molar Extinction Coefficient (): at 340 nm (in methanol/dioxane).[1]
- Excitation Strategy: For fluorescence measurements, excitation at 340 nm or 350 nm is standard to minimize Raman scattering interference from solvents.[1]

Emission and Solvatochromism

The emission spectrum is the critical analytical parameter. The peak emission wavelength (

) shifts dramatically based on the solvent's orientation polarizability (

).[1]

Table 1: Solvatochromic Shift Data for **Dansyl-Methylamine**

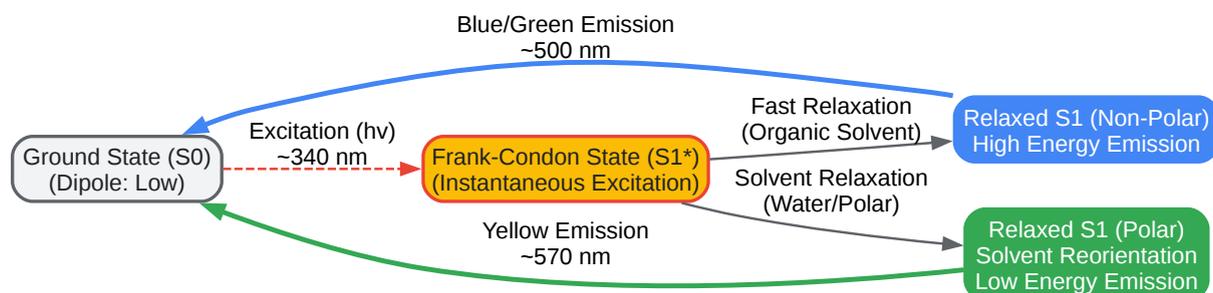
Solvent	Polarity Index ()	Dielectric Const.[1][5] ()	(nm)	Quantum Yield ()	Appearance
Toluene	2.4	2.38	495 - 500	~0.70	Bright Blue-Green
Chloroform	4.1	4.81	510 - 520	~0.50	Green
Methanol	5.1	32.7	535 - 545	~0.10	Yellow-Green
Water	10.2	80.1	560 - 580	< 0.05	Dim Yellow

Note: Data represents consensus values. Exact peaks may shift

5 nm depending on temperature and specific instrument calibration.

Visualization: Solvatochromic Mechanism

The following diagram illustrates the energy relaxation pathways that lead to the observed spectral shifts.



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Figure 1: Jablonski diagram depicting the solvent relaxation process.[1] In polar solvents, the solvent cage reorients around the excited state dipole, lowering the energy gap before emission occurs.

Experimental Protocol: Determination of Hydrophobic Binding

This protocol describes how to use **dansyl-methylamine** to detect hydrophobic pockets in a target protein (e.g., Serum Albumin).[1]

Reagents and Equipment

- Probe Stock: 10 mM **Dansyl-methylamine** in Methanol (Store at -20°C, protected from light).
- Buffer: 50 mM Tris-HCl, pH 7.4.
- Protein: BSA (Bovine Serum Albumin) or target protein (10 µM in Buffer).[1]
- Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent) with temperature control set to 25°C.

Step-by-Step Methodology

- Baseline Correction (Blank):
 - Load a quartz cuvette with 2 mL of Buffer.[1]
 - Add 2 µL of Probe Stock (Final conc: 10 µM).
 - Scan 1 (Free Probe): Ex: 340 nm | Em: 400–650 nm.[1]
 - Expected Result: Low intensity, peak emission 570–580 nm (quenched by water).[1]

- Protein Titration:
 - Prepare a fresh cuvette with 2 mL of 10 μ M Protein solution.
 - Add 2 μ L of Probe Stock.[\[1\]](#)
 - Incubate for 2 minutes to allow equilibrium binding.
 - Scan 2 (Bound Probe): Ex: 340 nm | Em: 400–650 nm.[\[1\]](#)
- Data Analysis:
 - Subtract the buffer background from both scans.[\[1\]](#)
 - Calculate Blue Shift:
[. \[1\]](#)
 - Calculate Intensity Enhancement:
.

Critical Validation Checks

- Inner Filter Effect: If the absorbance of the solution at 340 nm exceeds 0.1 OD, dilute the sample to prevent artificial truncation of the emission signal.
- Raman Peak: In aqueous buffers excited at 340 nm, the water Raman peak appears at 385 nm.[\[1\]](#) Ensure your emission scan starts at 400 nm to avoid this artifact.

References

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